4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then further functionalized to introduce the isoxazolylbutanamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzo[de]isoquinoline core using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide involves its interaction with molecular targets such as DNA and enzymes. The benzo[de]isoquinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide include other benzo[de]isoquinoline derivatives such as:
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Known for its use in photoinitiating systems.
6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Used in various chemical synthesis applications
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDZUYBHJHLWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.